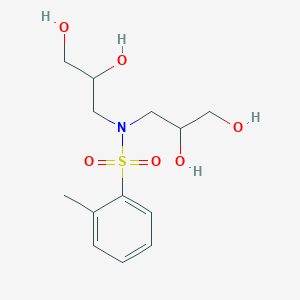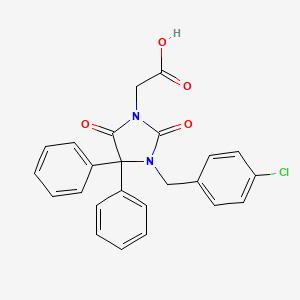
3-(4-Chlorophenyl)-2,5-dioxo-4,4-diphenyl-1-imidazolidineacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-2,5-dioxo-4,4-diphenyl-1-imidazolidineacetic acid is a complex organic compound with a unique structure that includes a chlorophenyl group, two oxo groups, and a diphenyl-imidazolidineacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2,5-dioxo-4,4-diphenyl-1-imidazolidineacetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzaldehyde with trimethylsilyl ketene acetal in the presence of pyridine-N-oxide and lithium chloride in dimethylformamide (DMF) at room temperature under a nitrogen atmosphere . This reaction yields an intermediate compound, which is further processed to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-2,5-dioxo-4,4-diphenyl-1-imidazolidineacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(4-Chlorophenyl)-2,5-dioxo-4,4-diphenyl-1-imidazolidineacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2,5-dioxo-4,4-diphenyl-1-imidazolidineacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)propionic acid: This compound shares the chlorophenyl group but has a simpler structure.
Indole derivatives: These compounds have diverse biological activities and are structurally related due to the presence of aromatic rings.
Uniqueness
3-(4-Chlorophenyl)-2,5-dioxo-4,4-diphenyl-1-imidazolidineacetic acid is unique due to its complex structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
130889-51-9 |
|---|---|
Molecular Formula |
C24H19ClN2O4 |
Molecular Weight |
434.9 g/mol |
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-2,5-dioxo-4,4-diphenylimidazolidin-1-yl]acetic acid |
InChI |
InChI=1S/C24H19ClN2O4/c25-20-13-11-17(12-14-20)15-27-23(31)26(16-21(28)29)22(30)24(27,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14H,15-16H2,(H,28,29) |
InChI Key |
FNASBGMDWYKYTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2CC3=CC=C(C=C3)Cl)CC(=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Acetylsulfanyl)methyl]benzoic acid](/img/structure/B14277037.png)



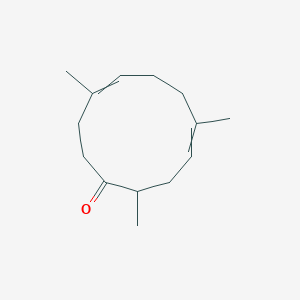
![N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline](/img/structure/B14277066.png)

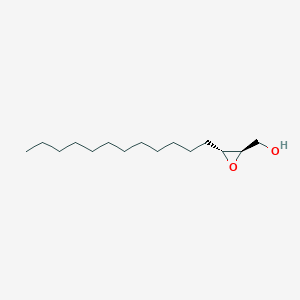
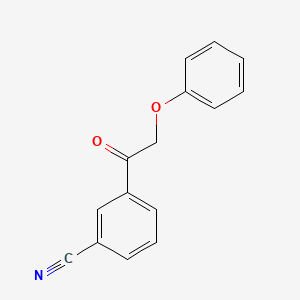
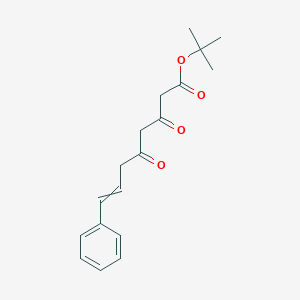
![[(Iodomethanesulfonyl)methyl]benzene](/img/structure/B14277098.png)

